Diethyl isopropylmalonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl malonate derivatives involves various methods, including cyclopolymerization and Grignard reactions. For instance, diethyl dipropargylmalonate undergoes living cyclopolymerization with a molybdenum-based catalyst to produce polymers with low polydispersities and controlled molecular weights . Another synthesis method involves the controlled cyclopolymerization of diethyl dipropargylmalonate using a molybdenum and tin-based catalyst system to produce highly regular polyenes . Additionally, diethyl-1-magnesium chloride methanephosphonate, a novel Grignard reagent, is synthesized through an exchange reaction and is used in reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives can be complex, as seen in the crystal and molecular structures of diethyl 6-[4-(4'-nitrophenylazo)phenoxy]hexylmalonate and its isomer. These structures have been determined by X-ray analysis, revealing an optimum stretched shape with one of the ethoxycarbonyl groups oriented perpendicularly to the molecular long axis .
Chemical Reactions Analysis
Diethyl malonate derivatives participate in various chemical reactions. For example, diethyl allylmalonate undergoes [4+2] cycloaddition with cyclopentadienes to afford bicyclic malonates, which can be hydrolyzed to dicarboxylic acids . Oxidation reactions of diethyl ω-phenylalkenylmalonates with high valent metal salts have been investigated, leading to the formation of cyclopropanes and tetrahydronaphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives are influenced by their molecular structure. For instance, the absorption maximum and effective conjugation length of poly(DEDPM) are determined by the structure of the polymer . The crystal structures of diethyl malonate derivatives provide insights into their molecular packing, which can affect their reactivity and physical properties . Additionally, the catalytic activity of a titanium bis(dimethylmalonate) complex in the polymerization of propylene has been studied, showing that the ligand's coordination to the metal center influences the properties of the resulting polypropylene .
Scientific Research Applications
1. Anticancer Activity
Diethyl isopropylmalonate has been utilized in the synthesis of a novel amide alkaloid derived from Aconitum taipeicum, showing promising anticancer activity in vitro. This compound, synthesized through a three-step approach using diethyl isopropylmalonate as a key intermediate, has demonstrated potential in inducing apoptosis and cell cycle arrest in cancer cells, suggesting its utility in cancer therapy (Zhang et al., 2018).
2. Ring-Closing Metathesis Studies
Diethyl isopropylmalonate has been a subject of study in the context of ring-closing metathesis reactions. Research has explored the relative efficiencies of these reactions using different ruthenium-based catalysts, highlighting the chemical's role in understanding catalyst structures and reaction processes (Stewart et al., 2010).
3. Cyclopolymerization and Polymer Properties
The compound has been used in the study of cyclopolymerization, particularly with isopropylidene diallylmalonate, to produce polymers containing trans-1,2-disubstituted cyclopentane groups. Research in this area has implications for the development of polymers with specific properties and applications in materials science (Park et al., 2006).
4. Vapor-Liquid Equilibrium Studies
Diethyl isopropylmalonate has been involved in studies of vapor-liquid equilibrium, particularly in systems with diethyl sulfide and other compounds. This research is crucial for understanding the thermodynamic properties and phase behaviors of mixtures, relevant in chemical engineering and process design (Sapei et al., 2007).
5. Electro-Optical and Electrochemical Studies
The electro-optical and electrochemical properties of polymers derived from diethyl dipropargylmalonate, a related compound, have been measured. These studies provide insights into the potential applications of such polymers in electronics and optoelectronics (Gal et al., 2008).
6. Polymerization Catalyst Research
Research has also focused on the use of diethyl isopropylmalonate in the development of catalysts for polymerization processes. This includes the study of different catalyst systems and their efficiency in producing polymers with specific structures and properties (Anders et al., 2003).
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Diethyl isopropylmalonate . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Relevant Papers There is a paper titled “Angewandte Chemie (International Edition in English), 20 (9), 770-771 (1981)” that might be relevant .
properties
IUPAC Name |
diethyl 2-propan-2-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFBFWERHXONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226820 | |
Record name | Diethyl isopropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isopropylmalonate | |
CAS RN |
759-36-4 | |
Record name | 1,3-Diethyl 2-(1-methylethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=759-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl isopropylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL ISOPROPYLMALONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl isopropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl isopropylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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